Ácido garcínico

Descripción general

Descripción

El ácido garcínico es un compuesto natural que se extrae de las semillas de Garcinia kola, comúnmente conocida como kola amarga. Es un derivado de la vitamina E y es conocido por sus potentes propiedades antioxidantes. El ácido garcínico ha captado una atención significativa debido a sus posibles aplicaciones terapéuticas, especialmente en el tratamiento del cáncer y la neuroprotección .

Aplicaciones Científicas De Investigación

El ácido garcínico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los mecanismos antioxidantes y los efectos de las modificaciones estructurales en la actividad biológica.

Medicina: La investigación ha demostrado que el ácido garcínico exhibe efectos antiproliferativos en las células cancerosas, particularmente las células de glioma. .

Mecanismo De Acción

El ácido garcínico ejerce sus efectos principalmente a través de su actividad antioxidante. Elimina los radicales libres y las especies reactivas del oxígeno, protegiendo así las células del daño oxidativo. El compuesto también modula varios objetivos y vías moleculares, incluyendo:

Inhibición de la sintetasa microsomal de prostaglandina E₂-1 (mPGES-1): Esta enzima participa en la respuesta inflamatoria, y su inhibición por el ácido garcínico puede reducir la inflamación.

Modulación de las vías de señalización: El ácido garcínico afecta vías como la vía del factor nuclear kappa-light-chain-enhancer de las células B activadas (NF-κB), que juega un papel crucial en la regulación de la respuesta inmunitaria y la supervivencia celular.

Análisis Bioquímico

Biochemical Properties

Garcinoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, garcinoic acid is a natural and selective agonist of the pregnane X receptor (PXR), a ligand-activated nuclear receptor involved in the regulation of drug-metabolizing enzymes and transporters . This interaction enhances the expression of enzymes such as cytochrome P450, which are essential for the metabolism of xenobiotics and endobiotics . Additionally, garcinoic acid inhibits the activity of microsomal prostaglandin E2 synthase-1 (mPGES-1) in A549 cells, demonstrating its anti-inflammatory properties .

Cellular Effects

Garcinoic acid exerts significant effects on various cell types and cellular processes. In human peripheral blood mononuclear cells (PBMCs), garcinoic acid reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-8, thereby mitigating inflammation . It also influences cell signaling pathways by inhibiting the activation of NF-κB, a key transcription factor involved in inflammatory responses . Furthermore, garcinoic acid activates the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to lipid metabolism and glucose homeostasis .

Molecular Mechanism

At the molecular level, garcinoic acid exerts its effects through several mechanisms. It binds to both the orthosteric and allosteric sites of PPARγ, leading to the activation of this receptor and subsequent modulation of gene expression . Garcinoic acid also inhibits the binding of NF-κB to DNA, thereby reducing the transcription of pro-inflammatory genes . Additionally, garcinoic acid’s interaction with PXR results in the upregulation of drug-metabolizing enzymes, enhancing the body’s ability to detoxify harmful substances .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of garcinoic acid have been observed to change over time. Studies have shown that garcinoic acid is relatively stable under standard storage conditions . Its long-term effects on cellular function have been noted, particularly in the context of its anti-inflammatory and anticancer properties . For instance, garcinoic acid’s inhibition of mPGES-1 activity in A549 cells persists over extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of garcinoic acid vary with different dosages in animal models. At lower doses, garcinoic acid exhibits beneficial effects such as reduced inflammation and enhanced antioxidant activity . At higher doses, potential toxic or adverse effects may occur, although specific studies on toxicity thresholds are limited

Metabolic Pathways

Garcinoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various substances . Additionally, garcinoic acid’s activation of PXR influences the expression of other enzymes involved in drug metabolism, including UDP-glycosyltransferases and glutathione S-transferases . These interactions enhance the body’s ability to process and eliminate xenobiotics and endobiotics.

Transport and Distribution

Within cells and tissues, garcinoic acid is transported and distributed through interactions with specific transporters and binding proteins. For example, its interaction with PXR facilitates its distribution to various tissues where PXR is expressed . This distribution is crucial for garcinoic acid’s ability to exert its therapeutic effects across different parts of the body.

Subcellular Localization

Garcinoic acid’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the nucleus, where it interacts with nuclear receptors such as PXR and PPARγ . This localization is essential for its ability to modulate gene expression and influence cellular processes. Additionally, garcinoic acid may undergo post-translational modifications that direct it to specific subcellular compartments, further enhancing its functional specificity .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del ácido garcínico normalmente implica la extracción de las semillas de Garcinia kola. El proceso incluye la extracción con solventes seguida de pasos de purificación como la cromatografía para aislar el compuesto en su forma pura . Rutas sintéticas específicas pueden implicar el uso de solventes orgánicos como etanol o metanol bajo condiciones controladas de temperatura y pH para optimizar el rendimiento y la pureza.

Métodos de Producción Industrial: La producción industrial de ácido garcínico se centra en procesos de extracción a gran escala. Esto implica el uso de tecnologías de extracción avanzadas como la extracción con fluidos supercríticos, que utiliza CO₂ supercrítico para extraer eficientemente el ácido garcínico de los materiales vegetales. Este método se prefiere por su respeto al medio ambiente y su alta eficiencia .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido garcínico sufre diversas reacciones químicas, incluyendo:

Oxidación: El ácido garcínico puede oxidarse para formar quinonas, que son compuestos con significativa actividad biológica.

Reducción: Las reacciones de reducción pueden convertir el ácido garcínico en sus alcoholes correspondientes.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de aluminio y litio (LiAlH₄) se utilizan con frecuencia.

Productos Principales:

Comparación Con Compuestos Similares

El ácido garcínico a menudo se compara con otros derivados de la vitamina E, como los tocoferoles y los tocotrienoles. Si bien todos estos compuestos comparten propiedades antioxidantes, el ácido garcínico es único debido a su mayor potencia y actividades biológicas específicas . Los compuestos similares incluyen:

α-Tocoferol: La forma más común de vitamina E, conocida por sus propiedades antioxidantes.

γ-Tocotrienol: Otro derivado de la vitamina E con potentes efectos anticancerígenos y neuroprotectores.

δ-Tocotrienol: Conocido por sus propiedades antiinflamatorias y anticancerígenas.

El ácido garcínico destaca por sus características estructurales únicas y su mayor eficacia en ciertos contextos biológicos, lo que lo convierte en un compuesto valioso para futuras investigaciones y aplicaciones.

Propiedades

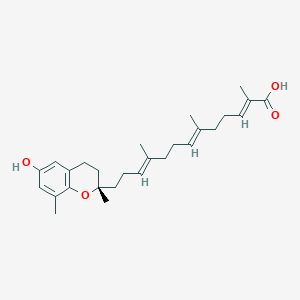

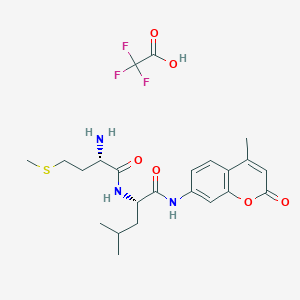

IUPAC Name |

(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4/c1-19(11-7-13-21(3)26(29)30)9-6-10-20(2)12-8-15-27(5)16-14-23-18-24(28)17-22(4)25(23)31-27/h9,12-13,17-18,28H,6-8,10-11,14-16H2,1-5H3,(H,29,30)/b19-9+,20-12+,21-13+/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFWRHWADNWKSU-XRBHEKJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1O[C@@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334845 | |

| Record name | Garcinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91893-83-3 | |

| Record name | Garcinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91893-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

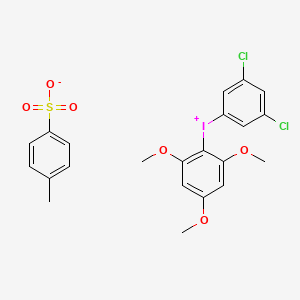

![4-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1450699.png)